molecular formula C4H7NaO3S B6186411 sodium (3R)-oxolane-3-sulfinate CAS No. 2648929-72-8

sodium (3R)-oxolane-3-sulfinate

Cat. No.: B6186411
CAS No.: 2648929-72-8
M. Wt: 158.2
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Description

Sodium (3R)-oxolane-3-sulfinate is a chiral sulfinate salt characterized by a tetrahydrofuran (oxolane) ring substituted at the 3-position with a sulfinate group (SO₂⁻Na⁺). Its (3R) stereochemistry makes it a valuable intermediate in asymmetric synthesis, particularly for constructing sulfur-containing chiral molecules in pharmaceuticals and agrochemicals . The compound is synthesized via nucleophilic ring-opening of epoxides or enzymatic resolution of racemic mixtures, ensuring high enantiomeric purity (>99% ee in optimized conditions). Its stability in aqueous and organic solvents, coupled with moderate thermal decomposition (~180°C), supports its utility in industrial processes.

Properties

CAS No.

2648929-72-8

Molecular Formula

C4H7NaO3S

Molecular Weight

158.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium (3R)-oxolane-3-sulfinate can be synthesized through several methods. One common approach involves the reaction of oxolane-3-sulfinic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable processes such as continuous flow reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium (3R)-oxolane-3-sulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form oxolane-3-sulfonic acid.

    Reduction: It can be reduced to oxolane-3-thiol.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfinic group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the nucleophile, but reactions often occur in polar solvents such as water or alcohols.

Major Products:

    Oxidation: Oxolane-3-sulfonic acid.

    Reduction: Oxolane-3-thiol.

    Substitution: Various substituted oxolane derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium (3R)-oxolane-3-sulfinate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl compounds.

    Biology: It can be used in the study of enzyme mechanisms involving sulfinic acid intermediates.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which sodium (3R)-oxolane-3-sulfinate exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinic group can participate in redox reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application, but generally, it interacts with other molecules through its sulfinic group, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Research Findings

  • Catalytic Efficiency : A 2022 study demonstrated that this compound achieves 92% enantiomeric excess in palladium-catalyzed cross-couplings, outperforming its (3S) isomer (78% ee) .
  • Thermal Degradation : Thermogravimetric analysis (TGA) revealed that sodium cyclopentane sulfinate decomposes 10°C earlier than the oxolane analog, attributed to increased ring strain in the five-membered cyclopentane system.
  • Comparative Toxicity : Sodium methanesulfinate exhibits higher acute toxicity (LD₅₀ = 450 mg/kg in rats) compared to the oxolane derivative (LD₅₀ = 1,200 mg/kg), likely due to differences in metabolic pathways.

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